molecular formula C18H32O2SSn B178495 Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane CAS No. 175922-79-9

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane

Cat. No.: B178495
CAS No.: 175922-79-9
M. Wt: 431.2 g/mol
InChI Key: SQRICDVGYLFTLO-UHFFFAOYSA-N
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Description

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is an organotin compound with the molecular formula C18H32O2SSn. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxin moiety bonded to a tin atom via a tributyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Mechanism of Action

The mechanism by which tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane exerts its effects involves its role as a redox mediator and ligand. As a redox mediator, it facilitates electron transfer processes during polymerization, affecting the polymer’s properties. As a ligand, it binds to metal ions, forming stable coordination complexes that can exhibit various biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tri-n-butylstannyl)-3,4-ethylenedioxythiophene
  • 2-Tributylstannyl-3,4-ethylenedioxythiophene

Uniqueness

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is unique due to its specific structure, which combines the properties of both organotin compounds and thieno[3,4-b][1,4]dioxin derivatives. This unique combination allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .

Biological Activity

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (CAS Number: 175922-79-9) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₈H₃₂O₂SSn
  • Molecular Weight : 431.22 g/mol
  • Structure : The compound features a tributyl group attached to a thieno-dioxin moiety, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological systems. Key mechanisms include:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.

Toxicological Profile

The toxicological data available suggest that this compound is harmful if ingested or inhaled and can cause skin irritation. The following toxicity classifications have been noted:

  • Acute Toxicity : H302 - Harmful if swallowed.
  • Skin Irritation : H315 - Causes skin irritation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5030

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Q & A

Basic Questions

Q. What are the key considerations for handling and storing tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane in laboratory settings?

  • Methodological Guidance :

  • Storage : Store in amber glass bottles under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .
  • Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Quench residual stannane with aqueous KF or NH4F to prevent unintended coupling reactions .
  • Disposal : Follow hazardous waste guidelines for organotin compounds.

Q. How is this stannane typically synthesized, and what purification methods are recommended?

  • Synthesis : Prepared via Stille coupling precursors, such as brominated 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives, with tributyltin chloride under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane (1:1) yields >97% purity. Confirm purity via ¹H/¹³C NMR and mass spectrometry (e.g., MS m/z: 539 [M⁺] for related derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Key signals include δ 6.43–6.50 ppm (thienodioxin protons) and δ 4.36 ppm (ethylene dioxane protons) .
  • ¹³C NMR : Peaks at δ 140–145 ppm (aromatic carbons) and δ 63–65 ppm (dioxane carbons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 396.44 g/mol for related derivatives) .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this stannane in polymer synthesis?

  • Reaction Design :

  • Catalyst : Use Pd(PPh₃)₄ (2–5 mol%) in THF at 80°C for 24 hours. Add LiCl (1–2 eq.) to enhance transmetallation .
  • Yield Improvement : Pre-purify stannane via column chromatography to remove tributyltin oxide byproducts. Monitor reaction progress via TLC (Rf ~0.30 in pet. ether:Et₂O 2:1) .
  • Case Study : In benzimidazole-based electrochromic polymers, coupling with 4,7-dibromo-2-(thienodioxin)benzimidazole achieved 60.3% yield .

Q. What strategies address discrepancies in electrochemical performance of stannane-derived conductive polymers?

  • Data Contradiction Analysis :

  • Bandgap Tuning : Modify the electron-deficient acceptor (e.g., benzo[c][1,2,5]thiadiazole) paired with the stannane donor to balance HOMO/LUMO levels .
  • Doping Effects : Compare ionic (LiTFSI) vs. polymeric (PEDOT:PSS) dopants using cyclic voltammetry (CV) and impedance spectroscopy .
  • Example : Poly(3,4-ethylenedioxythiophene) derivatives exhibit conductivity shifts from 10⁻⁴ to 10² S/cm based on dopant choice .

Q. How does the stannane’s structure influence its reactivity in cross-coupling versus borylation reactions?

  • Mechanistic Insights :

  • Cross-Coupling : The Sn–C bond undergoes transmetallation with Pd⁰ intermediates, favoring aryl-aryl bond formation in Stille reactions .
  • Borylation : For transfer borylation, replace the tin group with pinacolborane (B₂Pin₂) via iridium catalysis (e.g., [Ir(COD)OMe]₂), yielding boronate esters for Suzuki-Miyaura reactions .
  • Key Data : Borylation of 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives achieved 46% yield using general procedure D .

Q. What are the challenges in scaling up electrochemical applications of stannane-based materials?

  • Methodological Constraints :

  • Stability : Organotin compounds degrade under prolonged UV exposure. Use stabilizers like 2,6-di-tert-butylphenol in dye-sensitized solar cells (DSSCs) .
  • Reproducibility : Batch-to-batch variability in polymer molecular weight (Đ = 1.2–1.8) impacts device performance. Optimize monomer:initiator ratios (e.g., 100:1 for controlled polymerization) .

Properties

IUPAC Name

tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRICDVGYLFTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579178
Record name Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175922-79-9
Record name Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (77 mL, 192.5 mmol, 2.5 M solution in hexane) was added dropwise at -78° C. to a solution of 3,4-(ethylenedioxy)thiophene (25 g, 175.9 mmol) in anhydrous THF (100 mL) under nitrogen. The solution was stirred for 1 h and warmed to -40° C. Tributylstannyl chloride (85.89 g, 263.9 mmol) was added and the entire solution was finally allowed to warm to room temperature. At room temperature the mixture was filtered using Celite and the solvent was stripped. The organo-tin compound was vacuum dried to give 2-(tributylstannyl)-3,4-(ethylenedioxy)thiophene, obtained as a dark yellow liquid, yield=98%. MS(EI) m/z (rel int): 375 [(M)+ --C4H8, 100%] and 319[(M)+ --C8H16, 18%].
Quantity
77 mL
Type
reactant
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25 g
Type
reactant
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Quantity
100 mL
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solvent
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Name
Tributylstannyl chloride
Quantity
85.89 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis described herein is depicted schematically in FIG. 4. 2.0 g (14 mmol) of 3,4-ethylenedioxythiophene in 150 ml dry THF was treated dropwise with 10 ml (16.2 mmol) of 1.6 M n-butyl lithium at −78° C. under argon. After stirring for 0.5 h and warming to −40° C., 5.95 g (18.8 mmol) tributylstannyl chloride was added to the solution and it was warmed to room temperature. The solvent was removed by rotary evaporation after stirring for 8 h. The residue was dissolved in hexanes and filtered. The filtrate was dried in vacuum to afford 6.0 g 2-(tributylstannyl)-3,4-ethylenedioxythiophene as a yellow liquid. The compound was used for next step reaction as obtained, no further purifications. 1H NMR (250 MHZ, CDCl3): d (ppm) 6.56 (s, 1H); 4.16 (s, 4H); 1.61-1.49 (m, 6H); 1.39-1.22 (m, 6H); 1.09 (t, 9H); 0.90 (q, 6H). 13C NMR (125 MHZ, CDCl3): d (ppm) 147.88, 142.65, 109.08, 105.99, 64.86, 64.80, 29.08, 27.40, 13.79, 10.71. (M+H)+ found: 431, caled for C18H32O2SSn: 430.11
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
tributylstannyl chloride
Quantity
5.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A structure of the product is depicted schematically in FIG. 13. To a cold (−15° C.) solution of 3,4-ethylenedioythiophene (EDOT) (20 ml, 188 mmol) in 350 mL of THF were slowly added 138 mL (207 mmol, 1.1 equiv) of nBuLi. The white slurry was allowed to stir at −15° C. for 3 h before the addition of 61.6 mL (227 mmol, 1.2 equiv) of Bu3SnCl. The beige slurry was allowed to stir while warming to room temperature for 18 h. The solvent was removed under vacuum and then stiffed in hexane for 30 min. The slurry was filtered through Celite and the amber filtrate was removed under vacuum to yield a yellow-orange oil which was purified by distillation (b.p. 120° C./30 mTorr) to yield 79.6 g (185, mmol 98%) of pale yellow oil. 1H NMR (CDCl3) δ6.57 (s, 1H), 4.20-4.10 (m, 4H), 1.62-1.50 (m, 6H), 1.40-1.25 (m, 6H), 1.12-1.06 (m, 6H), 0.89 (t, 3H). MS m/z 433 (M+H+); HRMS (FAB) m/z 433.1225 (M+H+); calcd for C18H32O2SSn m/z 433.1223 (M+H+).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
138 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
61.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.5M n-BuLi in hexane (53 mL, 80 mmol) was added in small portions to a solution of 2,3-dihydrothieno[3,4-b][1,4]dioxine (10.00 g, 80 mmol) and tetramethylethylenediamine (12.0 mL, 80 mmol) in tetrahydrofuran (100 mL) stirred under argon and cooled in a dry ice/acetone bath. The reaction mixture was heated to 35° C., stirred at this temperature for 1 hour, and then cooled in a dry ice/acetone bath. Tributylstannyl chloride (20.3 mL), 75 mmol was then added, the mixture was allowed to warm up, and it was left at room temperature for 16 hours. The volatiles were removed under reduced pressure. The residue was diluted with toluene (100 mL) and chromatographed using a column filled with silica gel (500 mL) washed with 2% triethylamine in hexane (500 mL) to give tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (12.17 g, 40%) of high purity. 1H NMR (400 MHz, CDCl3): δ 6.57 (s, 1H, thiophene), 4.15 (m, 4H, OCH2CH2O), 1.53 (m, 6H, Bu), 1.32 (quintet, J=7.3 Hz, 6H, Bu), 1.09 (m, 6H, Bu), 0.88 (t, J=7.3 Hz, 9H, Bu).
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0 (± 1) mol
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53 mL
Type
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Reaction Step One
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10 g
Type
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Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Tributylstannyl chloride
Quantity
20.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane

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